3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid
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Overview
Description
3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group attached to the benzene ring and a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with an appropriate acyl chloride, followed by the introduction of a methoxy group on the propanoic acid chain. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 3-methoxy-2-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-methoxy-2-(4-methoxyphenyl)-3-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and keto groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the keto group on the propanoic acid chain.
3-Methoxybenzoic acid: Similar structure but lacks the methoxy group on the benzene ring.
2-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the keto group.
Uniqueness: 3-Methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid is unique due to the presence of both methoxy and keto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-methoxy-2-(4-methoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-8-5-3-7(4-6-8)9(10(12)13)11(14)16-2/h3-6,9H,1-2H3,(H,12,13) |
InChI Key |
UMUGIEWJUGHTRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)C(=O)OC |
Origin of Product |
United States |
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